molecular formula C9H7BrN2O2 B1395217 methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190310-82-7

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1395217
CAS No.: 1190310-82-7
M. Wt: 255.07 g/mol
InChI Key: UFCOEIYKKJULJF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The biological activity of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is primarily due to its ability to inhibit specific enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCOEIYKKJULJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696599
Record name Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-82-7
Record name Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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